molecular formula C10H8ClN3O B11711891 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B11711891
M. Wt: 221.64 g/mol
InChI Key: YFJRVUMKZSEPAG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with cyclopropyl amidoxime under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their activity . The chloro group can also participate in interactions with proteins and enzymes, modulating their function .

Comparison with Similar Compounds

  • 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
  • 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Comparison: Compared to similar compounds, 2-Chloro-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets . This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H8ClN3O/c11-8-4-3-7(5-12-8)10-13-9(14-15-10)6-1-2-6/h3-6H,1-2H2

InChI Key

YFJRVUMKZSEPAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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